(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol
(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol
Brand Name:
Vulcanchem
CAS No.:
17807-64-6
VCID:
VC0093895
InChI:
InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1
SMILES:
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O
Molecular Formula:
C19H21NO4
Molecular Weight:
327.4 g/mol
(6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol
CAS No.: 17807-64-6
Main Products
VCID: VC0093895
Molecular Formula: C19H21NO4
Molecular Weight: 327.4 g/mol
CAS No. | 17807-64-6 |
---|---|
Product Name | (6aS)-5,6,6a,7-Tetrahydro-2,9,10-trimethoxy-4H-dibenzo[de,g]quinolin-1-ol |
Molecular Formula | C19H21NO4 |
Molecular Weight | 327.4 g/mol |
IUPAC Name | (6aS)-2,9,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
Standard InChI | InChI=1S/C19H21NO4/c1-22-14-8-11-6-13-17-10(4-5-20-13)7-16(24-3)19(21)18(17)12(11)9-15(14)23-2/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |
Standard InChIKey | MDUPNPFWUYFJQG-ZDUSSCGKSA-N |
Isomeric SMILES | COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
SMILES | COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
Canonical SMILES | COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)O |
PubChem Compound | 10860413 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume